

# Molecular Identity and Physicochemical Properties

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## Compound of Interest

Compound Name: DIBENZ(a,h)ANTHRACENE

Cat. No.: B1670416

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Dibenzo[a,h]anthracene is a pentacyclic aromatic hydrocarbon consisting of five fused benzene rings.[1][2] It is a colorless to light yellow crystalline solid.[3][4] This compound is characterized by its low water solubility and low volatility, leading to its prevalence in solid form, often bound to particulate matter in the environment.[1]

Table 1: Chemical Identification of Dibenzo[a,h]anthracene

Identifier	Value
IUPAC Name	Benzo[k]tetraphene[1]
Synonyms	1,2:5,6-Dibenzanthracene, DBA[1][4][5]
CAS Number	53-70-3[1][4][5]
Molecular Formula	C <sub>22</sub> H <sub>14</sub> [5][6]
Molecular Weight	278.35 g/mol [5][6]
InChI Key	LHRCREOYAASXPZ-UHFFFAOYSA-N[4][5]

Table 2: Physicochemical Data for Dibenzo[a,h]anthracene

Property	Value
Melting Point	262-265 °C[1][3]
Boiling Point	524 °C[3][7]
Density	1.28 g/cm <sup>3</sup> [6]
Water Solubility	0.001 mg/L[6]
log P (Octanol/Water)	6.75[7]
Vapor Pressure	3 x 10 <sup>-12</sup> mm Hg[6]

## Spectroscopic and Crystallographic Data

The structure of Dibenzo[a,h]anthracene has been elucidated and confirmed through various analytical techniques.

Table 3: Key Spectroscopic Data for Dibenzo[a,h]anthracene

Technique	Key Data Points
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	Chemical shifts (δ, ppm): 9.155, 8.875, 7.962, 7.918, 7.763, 7.722, 7.653
Mass Spectrometry (EI)	Key m/z fragments: 278 (M+), 276, 252[8][9][10][11]
UV/Vis Spectroscopy	Excitation Peak: 301 nm; Emission Peak: 396 nm[12]
IR Spectroscopy	Data available in NIST WebBook[11][13]

## Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of Dibenzo[a,h]anthracene. Below are generalized protocols based on established methodologies for PAH analysis.

# Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

This protocol is adapted from methods for analyzing PAHs in environmental and biological matrices.[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Sample Preparation (Extraction and Cleanup):
  - For solid samples (e.g., soil, tissue), perform Soxhlet or ultrasonic extraction using a suitable solvent like hexane or dichloromethane.
  - Concentrate the extract using a Kuderna-Danish (K-D) evaporator.
  - For samples with interfering compounds (e.g., lipids, pigments), a cleanup step is necessary. This is typically achieved using column chromatography with silica gel or Florisil.
  - Elute the PAH fraction from the column and concentrate it again under a gentle stream of nitrogen.
  - Prior to analysis, spike the final extract with an internal standard (e.g., Chrysene-d12, Perylene-d12) for accurate quantification.
- Instrumentation and Conditions:
  - Gas Chromatograph: Agilent 7890A or equivalent.
  - Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series, Shimadzu GCMS-TQ8050 NX).
  - Column: A PAH-specific column (e.g., SH-I-PAH, DB-5ms) is recommended for optimal separation of isomers.
  - Oven Temperature Program: An example program starts at 70°C, ramps to 180°C, then to 230°C, and finally to a higher temperature like 280-300°C to ensure elution of all PAHs.  
[\[13\]](#)

- Injector: Splitless injection mode is typically used for trace analysis.
- Ionization: Electron Ionization (EI) at 70 eV.
- Data Acquisition and Analysis:
  - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
  - Establish specific precursor-to-product ion transitions for Dibenzo[a,h]anthracene (e.g.,  $m/z$  278  $\rightarrow$  276, 278  $\rightarrow$  252) and the internal standards.[\[10\]](#)[\[15\]](#)
  - Create a multi-point calibration curve using certified reference standards to quantify the concentration in the sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general steps for obtaining a  $^1\text{H}$  NMR spectrum.[\[8\]](#)[\[16\]](#)

- Sample Preparation:
  - Dissolve a small amount (e.g., 8 mg) of Dibenzo[a,h]anthracene in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5-mm NMR tube.[\[8\]](#)
  - Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.
- Instrumentation and Parameters:
  - Spectrometer: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency such as 90 MHz or 400 MHz.[\[8\]](#)[\[16\]](#)
  - Acquisition: Acquire the  $^1\text{H}$  NMR spectrum at room temperature.
  - Referencing: Use the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm) as an internal reference for chemical shifts.
  - 2D NMR: For unambiguous signal assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

## X-ray Crystallography

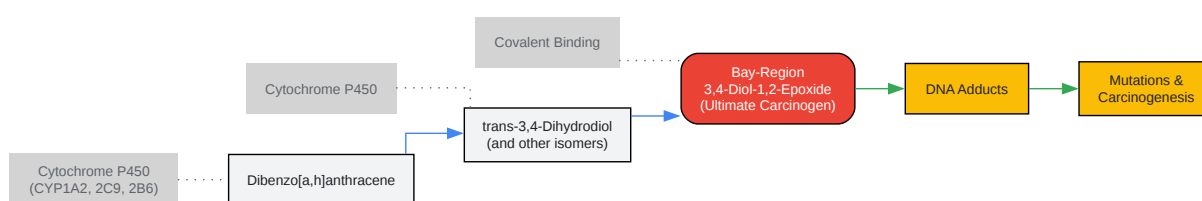
While a specific protocol for Dibenzo[a,h]anthracene is not detailed in the provided results, a general workflow for small molecule crystallography is as follows.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Crystallization:
  - Grow single crystals of Dibenzo[a,h]anthracene suitable for X-ray diffraction. This is a critical and often challenging step, typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
- Data Collection:
  - Mount a suitable single crystal on a goniometer head.
  - Use a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) and a detector.
  - Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
- Structure Solution and Refinement:
  - Process the collected diffraction data (integration and scaling).
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  - Refine the structural model against the experimental data using least-squares methods to improve the fit and determine precise bond lengths, bond angles, and other geometric parameters.

## Metabolic Activation and Carcinogenicity

Dibenzo[a,h]anthracene is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects. This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the parent compound into highly reactive intermediates capable of binding to DNA and causing mutations.[\[1\]](#)[\[3\]](#)[\[6\]](#)

The key pathway involves its metabolism by cytochrome P450 enzymes.[3][7] Studies have shown that human CYP isoforms 1A2, 2C9, and 2B6 are active in its metabolism.[3] The process begins with the formation of various dihydrodiols, with the trans-3,4-dihydrodiol being a critical precursor to the ultimate carcinogenic form.[3] This dihydrodiol is further oxidized by P450 enzymes to form a highly reactive bay-region 3,4-diol-1,2-epoxide. This diol-epoxide can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potentially initiating cancer.[4][5]



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Caption: Metabolic activation pathway of Dibenzo[a,h]anthracene to its ultimate carcinogenic form.

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## References

- 1. [PDF] Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens. | Semantic Scholar [semanticscholar.org]
- 2. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]
- 3. Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]

- 5. Evidence for the involvement of a bis-diol-epoxide in the metabolic activation of dibenz[a,h]anthracene to DNA-binding species in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenz[a,h]anthracene(53-70-3) 1H NMR [m.chemicalbook.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene with cytotoxicity and genotoxicity in a human in vitro hepatocyte culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dibenz[a,h]anthracene [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. DIBENZ(a,h)ANTHRACENE | C<sub>22</sub>H<sub>14</sub> | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. X-ray refinement of the crystal and molecular structure of 1,12-dimethylbenz[a]anthracene [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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